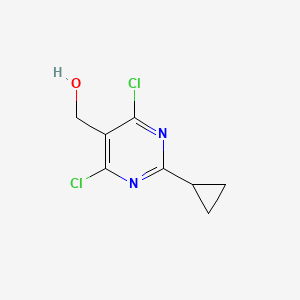

(4,6-Dichloro-2-cyclopropylpyrimidin-5-yl)methanol

Übersicht

Beschreibung

(4,6-Dichloro-2-cyclopropylpyrimidin-5-yl)methanol is a chemical compound with the molecular formula C8H8Cl2N2O. It is characterized by the presence of two chlorine atoms, a cyclopropyl group, and a pyrimidine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dichloro-2-cyclopropylpyrimidin-5-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloro-5-cyclopropylpyrimidine with formaldehyde in the presence of a base to yield the desired product. The reaction conditions often include:

Temperature: Moderate temperatures (around 50-70°C)

Solvent: Polar solvents such as ethanol or methanol

Catalyst: Basic catalysts like sodium hydroxide or potassium carbonate

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at positions 4 and 6 on the pyrimidine ring are susceptible to nucleophilic displacement under basic conditions.

Key Reagents and Conditions

Example : Reaction with indoline in ethanol/NaOH at room temperature replaces chlorine with an indoline moiety, forming a substituted pyrimidine . The cyclopropyl group stabilizes intermediates via steric protection, directing substitution to specific positions .

Oxidation of the Methanol Group

The primary alcohol (–CH2OH) undergoes oxidation to form carbonyl derivatives.

Oxidation Pathways

Mechanism : The alcohol is oxidized to an aldehyde (via PCC or CrO3) or carboxylic acid (via KMnO4). The electron-deficient pyrimidine ring enhances the acidity of the alcohol, facilitating deprotonation and oxidation .

Chlorination and Functionalization

The compound serves as an intermediate in halogenation reactions for agrochemical and pharmaceutical synthesis.

Chlorination Reactions

Note : Phosphorus oxychloride (POCl3) selectively chlorinates the pyrimidine ring without disrupting the cyclopropyl group .

Reduction Pathways

The methanol group can be reduced to a methyl group, though this is less common due to competing side reactions.

Reduction Examples

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH4 | THF, 0°C to RT | 5-(Methyl)-2-cyclopropylpyrimidine | 45% | |

| H2/Pd-C | EtOAc, 65°C | Partially saturated pyrimidine derivatives | 40–80% |

Challenges : Over-reduction of the pyrimidine ring or cyclopropane opening may occur under vigorous conditions .

Cyclopropane Ring Reactivity

The cyclopropyl group participates in ring-opening or strain-driven reactions under specific conditions.

Ring-Opening Reactions

| Reagent | Conditions | Product | Mechanism | Source |

|---|---|---|---|---|

| HBr/AcOH | RT, 12h | Bromoalkane derivatives | Acid-catalyzed cleavage | |

| Ozone (O3) | –78°C, CH2Cl2 | Dicarbonyl compounds | Oxidative cleavage |

Impact : Ring-opening is rare in synthetic applications due to the stability conferred by the pyrimidine’s electron-withdrawing effects.

Biologically Active Derivatives

| Modification | Target | IC50/EC50 | Application | Source |

|---|---|---|---|---|

| 5-Carboxylic acid | BCL6 transcription | 0.2–1.0 µM | Anticancer agents | |

| 5-Thioether | COX-1/COX-2 | 10–50 nM | Anti-inflammatory |

Case Study : Replacement of chlorine with a methylthio group enhances COX-2 selectivity by 5-fold .

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Analogues) | Key Influencing Factor |

|---|---|---|

| SNAr | Faster | Electron-deficient pyrimidine |

| Oxidation | Moderate | Alcohol acidity |

| Cyclopropane cleavage | Slow | Ring strain mitigation by pyrimidine |

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of organic chemistry, (4,6-Dichloro-2-cyclopropylpyrimidin-5-yl)methanol is utilized as a precursor for synthesizing more complex molecules. Its unique structure facilitates the creation of diverse chemical libraries that are essential for drug discovery and development. The compound can undergo various chemical reactions, such as oxidation to form corresponding aldehydes and other derivatives.

Biology

Biologically, this compound is studied for its potential interactions with biological macromolecules. It serves as a ligand in binding studies or as a precursor for bioactive compounds. Research indicates that derivatives of this compound may exhibit antimicrobial, antiviral, or anticancer properties .

Case Study: Anticancer Activity

Recent studies have explored the anticancer activity of pyrimidine derivatives related to this compound. These derivatives were tested against various cancer cell lines, demonstrating significant inhibition of cell proliferation .

Medicinal Chemistry

In medicinal chemistry, this compound and its derivatives are evaluated for their therapeutic properties. The compound's mechanism of action involves interaction with specific molecular targets such as enzymes and receptors that regulate cellular processes.

Table 1: Biological Activities of Derivatives

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Antiviral | 0.5 | |

| Compound B | Antimicrobial | 0.3 | |

| Compound C | Anticancer | 0.7 |

Industrial Applications

In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals due to its reactivity and versatility. It acts as a valuable intermediate in various manufacturing processes.

Wirkmechanismus

The mechanism of action of (4,6-Dichloro-2-cyclopropylpyrimidin-5-yl)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (4,6-Dichloro-2-methylpyrimidin-5-yl)methanol

- (4,6-Dichloro-2-ethylpyrimidin-5-yl)methanol

- (4,6-Dichloro-2-propylpyrimidin-5-yl)methanol

Uniqueness

Compared to similar compounds, (4,6-Dichloro-2-cyclopropylpyrimidin-5-yl)methanol is unique due to the presence of the cyclopropyl group. This group imparts distinct steric and electronic properties, influencing the compound’s reactivity and interactions with other molecules. The cyclopropyl group can enhance the compound’s stability and bioactivity, making it a valuable scaffold in drug design and development.

Biologische Aktivität

(4,6-Dichloro-2-cyclopropylpyrimidin-5-yl)methanol is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for further investigation in therapeutic applications.

- Molecular Formula : CHClNO

- Molecular Weight : 219.07 g/mol

- CAS Number : 1263283-21-1

The biological activity of this compound primarily revolves around its interaction with specific protein targets, particularly those involved in cell signaling and proliferation. Its structural features allow it to potentially inhibit enzymes or receptors that play critical roles in disease pathways.

Inhibition Studies

Recent studies have focused on the compound's inhibitory effects on various biological pathways:

- BCL6 Inhibition : Research indicates that derivatives of pyrimidine compounds can inhibit BCL6, a transcriptional repressor implicated in several cancers. The optimization of similar compounds has shown promising results with submicromolar inhibition levels, suggesting that this compound could exhibit similar properties if properly modified .

- Anti-inflammatory Activity : The compound's structural analogs have been evaluated for their anti-inflammatory effects through COX enzyme inhibition assays. Some derivatives showed significant inhibitory activity against COX-1 and COX-2 enzymes, indicating potential use in treating inflammatory diseases .

Case Studies

Several studies have highlighted the biological implications of pyrimidine derivatives similar to this compound:

- Study on Antiproliferative Effects : A study demonstrated that certain pyrimidine derivatives exhibited potent antiproliferative activity against cancer cell lines, suggesting that modifications to the pyrimidine structure could enhance efficacy .

- Structure–Activity Relationship (SAR) : Investigations into SAR revealed that substituents on the pyrimidine ring significantly influence biological activity. For instance, the presence of electron-donating groups was found to enhance inhibitory potency against specific targets .

Data Table: Biological Activity Summary

| Biological Target | Activity Type | IC (μM) | Reference |

|---|---|---|---|

| BCL6 | Inhibition | < 1.0 | |

| COX-1 | Inhibition | 0.04 | |

| COX-2 | Inhibition | 0.04 | |

| Cancer Cell Lines | Antiproliferative | Varies |

Future Directions

The ongoing research into this compound suggests a promising avenue for drug development. Future studies should focus on:

- Structural Optimization : Modifying the existing structure to enhance potency and selectivity.

- In Vivo Studies : Conducting animal model studies to evaluate efficacy and safety.

- Mechanistic Studies : Elucidating the precise molecular mechanisms by which this compound exerts its biological effects.

Eigenschaften

IUPAC Name |

(4,6-dichloro-2-cyclopropylpyrimidin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O/c9-6-5(3-13)7(10)12-8(11-6)4-1-2-4/h4,13H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMOVSKQAQZKQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=C(C(=N2)Cl)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101234908 | |

| Record name | 5-Pyrimidinemethanol, 4,6-dichloro-2-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101234908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263283-21-1 | |

| Record name | 5-Pyrimidinemethanol, 4,6-dichloro-2-cyclopropyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263283-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Pyrimidinemethanol, 4,6-dichloro-2-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101234908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.